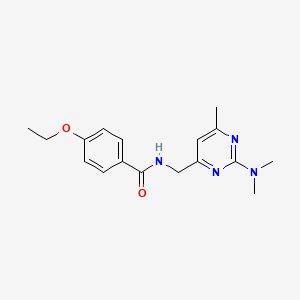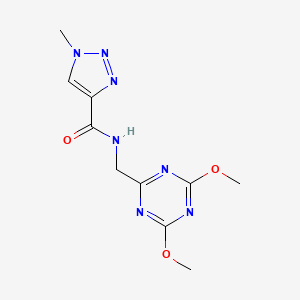
Methyl 4-(3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .
Synthesis Analysis
The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery . The synthetic target picolinamide clubbed 3-phenyl-1,2,4-oxadiazoles was obtained by treatment with hydroxyl amine hydrate to get amidoxime followed by cyclization using acyl chloride and O-arylation .Molecular Structure Analysis
Oxadiazoles, being five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms constitute four regioisomeric structures such as 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole and 1,3,4-oxadiazole . Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,2,4-oxadiazoles often involve the treatment of a precursor with hydroxyl amine hydrate to get amidoxime followed by cyclization using acyl chloride .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Compounds containing the 1,3,4-oxadiazole ring have been shown to exhibit antibacterial activity. For instance, 5-aryl-2-(2-methyl-4-nitro-1-imidazomethyl)-1,3,4-oxadiazole derivatives were tested for antibacterial activity against four strains of bacteria, i.e., Staphylococcus aureus (G+), Klebsiella pneumoniae (G−), Escherichia coli (G−) and Pseudomonas aeruginosa (G−) .
Antifungal Activity
In addition to antibacterial properties, 1,3,4-oxadiazole derivatives also exhibit antifungal activity. They have been tested against Aspergillus flavus, a common fungus that can cause serious diseases in humans and animals .
Anticancer Activity
The 1,3,4-oxadiazole ring has been found to exhibit anticancer activity. Some compounds showed anti-proliferative activity against the gastric cancer cell SGC-7901, which was more potent than the positive control .
Anti-inflammatory and Analgesic Properties
Many oxadiazole derivatives have been proven to exhibit anti-inflammatory and analgesic properties. This makes them potential candidates for the development of new drugs for the treatment of inflammation and pain .
Antiviral Activity
Oxadiazole derivatives have also been found to exhibit antiviral activity. This makes them potential candidates for the development of new antiviral drugs .
Agricultural Applications
Compounds based on 1,3,4-oxadiazole can act as plant protection agents due to their herbicidal, insecticidal, and fungicidal activity. This makes them useful in modern agriculture .
Wirkmechanismus
Eigenschaften
IUPAC Name |
methyl 4-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c1-21-15(20)11-4-2-10(3-5-11)14(19)18-7-6-12(8-18)13-16-9-22-17-13/h2-5,9,12H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGJQGIBPTBWANG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CCC(C2)C3=NOC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(3-{[(4-fluorophenyl)amino]sulfonyl}-4-methylphenyl)-3-methylisoxazol-5-yl]acetamide](/img/structure/B2890176.png)
![2-(4-Cyclopropylsulfonylpiperazin-1-yl)-3-methylimidazo[4,5-b]pyridine](/img/structure/B2890177.png)
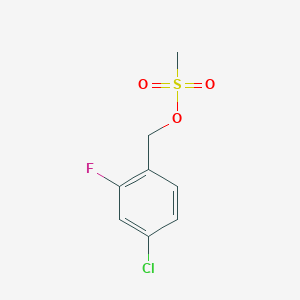
![2-[[3-[(4-methylphenyl)carbamoyl]phenyl]carbamoyl]benzoic Acid](/img/structure/B2890181.png)
![1-(2-furylmethyl)-4-hydroxy-3-[(3-methoxyphenyl)(4-phenylpiperazin-1-yl)methyl]-6-methylpyridin-2(1H)-one](/img/structure/B2890182.png)
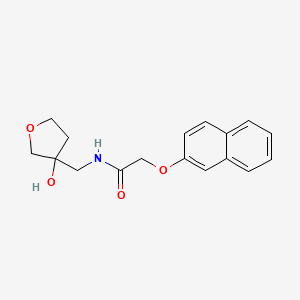
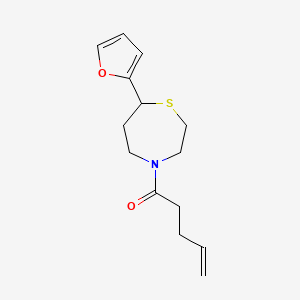
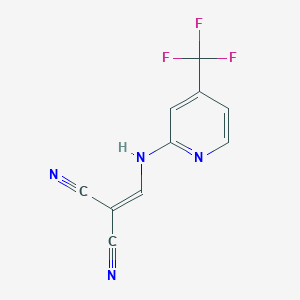
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2890190.png)

![4-acetamido-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2890194.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2890196.png)
